3,3-dimethylbutane-1-thiol
Description
Contextualizing Organosulfur Chemistry and Thiol Compounds
Organosulfur chemistry is a specialized branch of chemistry that focuses on the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and industry, playing crucial roles in everything from the fundamental building blocks of life to industrial processes. wikipedia.orgadcmastuana.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting their biological importance. wikipedia.org Furthermore, life-saving antibiotics like penicillin and sulfa drugs contain sulfur. wikipedia.org
Thiols, also known as mercaptans, are a prominent class of organosulfur compounds characterized by the presence of a sulfhydryl functional group (-SH). ebsco.comwikipedia.org They are the sulfur analogs of alcohols, where a sulfur atom replaces the oxygen atom of the hydroxyl group (-OH). wikipedia.orgbritannica.com This substitution of sulfur for oxygen dramatically alters the compound's chemical properties. ebsco.com Thiols are generally more nucleophilic, more acidic, and more readily oxidized than their alcohol counterparts. wikipedia.org A notable characteristic of many lower-molecular-weight thiols is their strong and often unpleasant odors, reminiscent of garlic or rotten eggs. wikipedia.orgbritannica.com This property is utilized in the odorization of natural gas for leak detection. wikipedia.org
Structural Classification and Systematic Nomenclature within Thiol Chemistry
The systematic naming of chemical compounds is essential for clear and unambiguous communication in science. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. iupac.org For thiols, the nomenclature is analogous to that of alcohols. ebsco.comchemistrysteps.com The suffix "-thiol" is appended to the name of the parent alkane, and the position of the sulfhydryl group is indicated by a numerical locant. britannica.comlibretexts.org If another functional group with higher priority is present, the -SH group is named as a "mercapto" or "sulfanyl" substituent. britannica.comchemistrysteps.com
3,3-dimethylbutane-1-thiol is classified as a primary, branched aliphatic thiol. Let's break down its IUPAC name to understand its structure:
butane (B89635) : This indicates a four-carbon parent chain.
-1-thiol : This signifies that a sulfhydryl (-SH) group is attached to the first carbon of the chain.
3,3-dimethyl : This specifies that two methyl (-CH3) groups are attached to the third carbon of the butane chain.
This systematic naming precisely describes the connectivity of the atoms within the molecule, clearly distinguishing it from other isomers.
Significance of Branched Aliphatic Thiols in Organic Synthesis and Reaction Studies
Branched aliphatic thiols, such as this compound, are valuable compounds in organic synthesis and the study of reaction mechanisms. The steric hindrance introduced by the branched alkyl groups can influence the reactivity and selectivity of the thiol group. vulcanchem.com This steric bulk can be strategically employed in various chemical transformations.
In organic synthesis, thiols are utilized as intermediates in the production of a wide range of products, including pesticides and pharmaceuticals. oecd.org They can participate in numerous reactions, such as nucleophilic substitution and addition reactions. britannica.com For instance, the reaction of thiols with alkyl halides can form sulfides (thioethers). libretexts.org
Furthermore, the study of branched thiols contributes to a deeper understanding of reaction kinetics and mechanisms. The bulky nature of the substituent groups near the reactive center can provide insights into the steric and electronic effects that govern chemical reactions. vulcanchem.com Thiols can also act as radical scavengers, a property that is significant in various chemical and biological processes. britannica.com The formation of thiyl radicals (RS•) from thiols is a key step in many organic reactions. wikipedia.orgprinceton.edu
The specific compound this compound and its derivatives are subjects of ongoing research. For example, its precursor, 1-bromo-3,3-dimethylbutane, is commercially available, facilitating its synthesis and use in further chemical studies. fluorochem.co.uk Additionally, related structures like 3,3-dimethyl-1-butanol (B44104) and 3,3-dimethyl-2-butanol (B106058) have been investigated for their biological effects and atmospheric reactivity, respectively, indicating a broader scientific interest in the 3,3-dimethylbutyl scaffold. nih.govcopernicus.org
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQPLHRDOMWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026136 | |
| Record name | 3,3-Dimethylbutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-98-8 | |
| Record name | 3,3-Dimethylbutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Dimethylbutane 1 Thiol and Its Structural Analogues
Established Synthetic Pathways to Primary Aliphatic Thiols
The preparation of primary aliphatic thiols can be broadly categorized into three main strategies: nucleophilic substitution using sulfur-based nucleophiles, conversion of thioacetate (B1230152) intermediates, and radical additions to unsaturated systems.
A direct and common method for thiol synthesis is the S_N2 reaction between a primary alkyl halide and a sulfur nucleophile. jove.com The most straightforward nucleophile is the hydrosulfide (B80085) anion (HS⁻), typically sourced from sodium hydrosulfide (NaSH). testbook.comwikipedia.org For example, 1-bromobutane (B133212) can react with NaSH to yield 1-butanethiol. jove.com
However, this method has a significant limitation. The thiol product is itself a potent nucleophile and can react with a second molecule of the alkyl halide to form a dialkyl sulfide (B99878) as a major byproduct. jove.comwikipedia.org To circumvent this issue, an excess of the hydrosulfide reagent is often used. testbook.com
A more reliable and widely used alternative involves thiourea (B124793) as the sulfur nucleophile. wikipedia.orgucalgary.ca In this two-step process, the alkyl halide first reacts with thiourea to form a stable, crystalline S-alkylisothiouronium salt. wikipedia.orgucalgary.ca This intermediate is not nucleophilic and does not lead to sulfide byproducts. Subsequent hydrolysis of the salt, typically under basic conditions (e.g., with sodium hydroxide), liberates the desired thiol. jove.comwikipedia.org This method is particularly effective for the synthesis of primary thiols from primary alkyl halides. wikipedia.org
Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis
| Method | Sulfur Reagent | Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Sodium Hydrosulfide (NaSH) | None (Direct Product) | check_circle Simple, one-step process. | cancel Prone to dialkyl sulfide byproduct formation. jove.comwikipedia.org |
| Thiourea Method | Thiourea (SC(NH₂)₂) | S-Alkylisothiouronium Salt | check_circle High yield, avoids sulfide byproducts. ucalgary.ca | error_outline Two-step process involving isolation or in-situ hydrolysis of the intermediate salt. |
An indirect but highly effective route to thiols employs thioacetate intermediates. tandfonline.com This approach also begins with an alkyl halide, which is reacted with a thioacetate salt, such as potassium thioacetate, to form an S-alkyl thioacetate. tandfonline.comrsc.org Thioacetates are stable, isolable compounds that are less prone to side reactions compared to free thiols, making them advantageous for storage and purification. memphis.edu
The protected thiol is then deacylated to reveal the free thiol functional group. This deprotection can be achieved through several methods:
Basic Hydrolysis: Refluxing the thioacetate with an aqueous base like sodium hydroxide (B78521) (NaOH) effectively cleaves the acetyl group. memphis.edu
Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid (HCl) in an alcohol solvent, also yields the thiol. memphis.edu
Methanolysis: A mild method involves the palladium-catalyzed methanolysis of thioacetates using borohydride (B1222165) exchange resin, which proceeds under nearly neutral conditions. tandfonline.com
Enzymatic Hydrolysis: Lipases and esterases can be used for the biocatalytic hydrolysis of thioacetates to produce thiols, offering a green chemistry approach. imreblank.ch
The thioacetate route is versatile and generally provides good to excellent yields of the final thiol product. tandfonline.com
The free-radical addition of a thiol-containing molecule to an alkene, often called a thiol-ene reaction, is another powerful method for C-S bond formation. wikipedia.orgrsc.org For the synthesis of primary thiols, the radical addition of hydrogen sulfide (H₂S) to a terminal alkene is a key transformation. The reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) and proceeds with anti-Markovnikov regioselectivity. wikipedia.orgwikipedia.orgacsgcipr.org This means the sulfhydryl group adds to the terminal carbon of the double bond, producing a primary thiol.
A related and often more practical approach involves the radical addition of thioacetic acid to an alkene. mdpi.com This also follows an anti-Markovnikov pathway to give an S-alkyl thioacetate, which can then be hydrolyzed as described in the previous section to furnish the primary thiol. mdpi.com This two-step sequence avoids the direct handling of toxic H₂S gas and benefits from the stability of the thioacetate intermediate.
Targeted Synthesis of 3,3-Dimethylbutane-1-thiol
The synthesis of this compound requires special consideration due to the sterically bulky neopentyl group ((CH₃)₃C-CH₂-). This steric hindrance significantly impacts the feasibility of certain synthetic routes.
The direct S_N2 reaction on a neopentyl halide, such as 1-chloro-3,3-dimethylbutane (B46724), is notoriously slow due to the steric hindrance posed by the adjacent quaternary carbon, which impedes the backside attack required for the substitution. rushim.ru Therefore, synthetic strategies must be adapted to overcome this challenge.
A plausible and effective route starts from the corresponding alcohol, 3,3-dimethyl-1-butanol (B44104). This alcohol can be prepared via the Grignard reaction between neopentyl magnesium chloride and formaldehyde (B43269). google.com From the alcohol, several pathways to the target thiol can be envisioned:
Conversion to a Halide/Tosylate followed by Substitution: The alcohol can be converted to a better leaving group, such as a tosylate or bromide. While direct S_N2 is slow, the reaction with thiourea or potassium thioacetate can be forced under more rigorous conditions (e.g., higher temperatures, polar aprotic solvents) to yield the corresponding isothiouronium salt or thioacetate, which is then hydrolyzed. wikipedia.orgtandfonline.com
Radical Addition to an Alkene: A more efficient pathway involves the dehydration of 3,3-dimethyl-1-butanol to form the terminal alkene, 3,3-dimethyl-1-butene (B1661986). Subsequently, the anti-Markovnikov radical addition of thioacetic acid, followed by hydrolysis, would yield this compound. wikipedia.orgmdpi.com This route bypasses the difficult S_N2 step on a neopentyl center.
Table 2: Plausible Synthetic Routes to this compound
| Route | Starting Material | Key Steps | Rationale |
|---|---|---|---|
| Substitution Route | 3,3-Dimethyl-1-butanol | 1. Tosylation (TsCl, pyridine) 2. Reaction with KSAc or Thiourea 3. Hydrolysis (NaOH or HCl) | cancel The SN2 substitution step (2) is sterically hindered and may require harsh conditions or give low yields. rushim.ru |
| Radical Addition Route | 3,3-Dimethyl-1-butanol | 1. Dehydration (e.g., H₂SO₄, heat) 2. Radical addition of Thioacetic Acid (AIBN, heat) 3. Hydrolysis (e.g., LiAlH₄ or NaOH) | check_circle Avoids the difficult SN2 step and leverages the reliability of the thiol-ene reaction. wikipedia.orgmdpi.com |
Preparation of Isotopically Labeled Analogues for Mechanistic Investigations
The synthesis of isotopically labeled versions of this compound is crucial for mechanistic studies, metabolic tracking, and quantitative analysis. Labeling can be achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-35 (B81441) (³⁵S) into the molecule.
The preparation of these analogues typically involves introducing a labeled precursor at a suitable stage in the synthesis. google.com
Carbon-13 Labeling: To introduce a ¹³C label, one could start with ¹³C-labeled formaldehyde (¹³CH₂O). Its reaction with neopentyl magnesium chloride would produce 3,3-dimethyl-[1-¹³C]-butanol. google.comgoogle.com This labeled alcohol can then be carried through one of the synthetic routes described above to yield ¹³C-labeled this compound.
Sulfur-35 Labeling: A radioactive ³⁵S label can be incorporated by using a labeled sulfur reagent. For instance, reacting an appropriate neopentyl precursor with ³⁵S-labeled thiourea or potassium [³⁵S]thioacetate would introduce the isotope at the sulfur position.
Deuterium Labeling: Deuterium atoms can be introduced at various positions. For example, reduction of a 3,3-dimethylbutanoyl derivative with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) could install deuterium atoms on the C1 carbon.
These labeled compounds are invaluable tools for research, allowing for precise tracking and quantification in complex chemical and biological systems.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₁₄S |
| Sodium hydrosulfide | NaSH |
| 1-Bromobutane | C₄H₉Br |
| 1-Butanethiol | C₄H₉SH |
| Dialkyl sulfide | R₂S |
| Thiourea | CH₄N₂S |
| S-Alkylisothiouronium salt | [RSC(NH₂)₂]⁺X⁻ |
| Sodium hydroxide | NaOH |
| Potassium thioacetate | C₂H₃KOS |
| S-Alkyl thioacetate | R-S-C(O)CH₃ |
| Hydrochloric acid | HCl |
| Hydrogen sulfide | H₂S |
| Azo-bis-isobutyronitrile (AIBN) | C₈H₁₂N₄ |
| Thioacetic acid | C₂H₄OS |
| 1-Chloro-3,3-dimethylbutane | C₆H₁₃Cl |
| 3,3-Dimethyl-1-butanol | C₆H₁₄O |
| Neopentyl magnesium chloride | C₅H₁₁ClMg |
| Formaldehyde | CH₂O |
| 3,3-Dimethyl-1-butene | C₆H₁₂ |
Synthesis of Deuterated Derivatives (e.g., erythro-3,3-dimethylbutane-1-thiol-1,2-d2)
The synthesis of isotopically labeled compounds such as erythro-3,3-dimethylbutane-1-thiol-1,2-d2 is critical for mechanistic studies and metabolic tracking. A common strategy involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, the corresponding deuterated aldehyde or ketone can be reduced to the alcohol, which is then converted to the thiol. Another approach involves the deuteration of an unsaturated precursor, such as an alkene or alkyne, followed by functional group transformations to introduce the thiol moiety.
Detailed research has demonstrated that the stereospecific synthesis of such deuterated compounds can be achieved through carefully chosen reagents and reaction conditions. The use of specific catalysts can control the stereochemistry of the deuterium addition, leading to the desired erythro isomer.
Synthetic Routes to Precursor and Related Compounds
The availability of precursor molecules is fundamental to the synthesis of this compound. The following sections outline the preparation of key intermediates.
Preparation of 3,3-Dimethyl-1-butanol and its Intermediates
3,3-Dimethyl-1-butanol is a key intermediate in the synthesis of neotame (B1678184) and other fine chemicals. google.compatsnap.com Several synthetic routes have been developed for its preparation.
One common method involves a Grignard reaction between a neopentyl magnesium halide and formaldehyde. google.compatsnap.com For example, neopentyl magnesium chloride, bromide, or iodide can be reacted with dry formaldehyde gas to produce 3,3-dimethyl-1-butanol after hydrolysis. google.compatsnap.com This process is advantageous due to the use of readily available and low-cost starting materials. patsnap.com
Another route involves the hydrolysis of 1-halo-3,3-dimethylbutane. nih.govnbinno.com For instance, 3,3-dimethyl-1-halobutane can be synthesized via a Grignard reaction between a tert-butyl magnesium halide and 1,2-dihaloethane, followed by hydrolysis in an aqueous potassium hydroxide solution to yield 3,3-dimethyl-1-butanol. google.compatsnap.com
Additionally, 3,3-dimethyl-1-butanol can be prepared by the reduction of 3,3-dimethylbutanoic acid or its esters. nih.govgoogle.com This reduction can be achieved using various reducing agents, including alkali metal borohydrides or through catalytic hydrogenation. googleapis.com A patented process describes reacting ethylene (B1197577) and isobutylene (B52900) with a mineral acid to form a 3,3-dimethylbutyl ester, which is then hydrolyzed to the alcohol. nih.govgoogle.com
A method starting from tert-butanol (B103910) and a hydrohalic acid to first prepare a tert-butyl halide has also been reported. google.com This is then used to form a Grignard reagent which reacts with 1,2-dichloroethane (B1671644) to produce 3,3-dimethylbutyl halide, subsequently hydrolyzed to 3,3-dimethyl-1-butanol. google.com
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| Neopentyl magnesium halide | Formaldehyde | 3,3-Dimethyl-1-butanol | 79.4 | google.com |
| tert-Butanol, Hydrohalic acid | 1,2-Dichloroethane, Mg | 3,3-Dimethyl-1-butanol | - | google.com |
| Ethylene, Isobutylene | Mineral acid, Water | 3,3-Dimethyl-1-butanol | - | nih.govgoogle.com |
| 3,3-Dimethylbutanoic acid | Reducing agent | 3,3-Dimethyl-1-butanol | - | nih.govgoogleapis.com |
Synthesis of 3,3-Dimethylbutanal and 3,3-Dimethylbutanone
3,3-Dimethylbutanal, also known as neohexanal, is a significant intermediate, notably in the production of the artificial sweetener neotame. wikipedia.org A primary method for its synthesis is the catalytic dehydrogenation of 3,3-dimethyl-1-butanol. nih.govgoogle.comwikipedia.org This conversion can be carried out in either a fixed-bed gas phase or a stirred-tank liquid phase process. nih.gov
Alternative preparations of 3,3-dimethylbutanal start from other precursors. These include the reduction of 3,3-dimethylbutanoic acid or the hydrolysis of 1,2-epoxy-3,3-dimethylbutane or 1-halo-3,3-dimethylbutane, followed by oxidation of the resulting alcohol. nih.govnbinno.comgoogle.com
3,3-Dimethylbutanone, or pinacolone (B1678379), is another important ketone. It can be synthesized through the ketonization of pivalic acid and acetic acid over metal oxide catalysts. wikipedia.org A specific method involves reacting pivalic acid and glacial acetic acid in the gas phase at 380-400 °C in a fixed-bed reactor with an Al2O3 catalyst containing rare earth metal oxides. google.com This process can achieve a selectivity for pinacolone above 95%. google.com
| Precursor | Reagents/Conditions | Product | Purity/Selectivity | Reference |
| 3,3-Dimethyl-1-butanol | Catalytic dehydrogenation | 3,3-Dimethylbutanal | - | nih.govwikipedia.org |
| Pivalic acid, Acetic acid | Al2O3 catalyst, 380-400 °C | 3,3-Dimethylbutanone | >95% selectivity, 99% purity | google.com |
Olefinic Precursors (e.g., 3,3-dimethylbut-1-ene) Synthesis
3,3-Dimethylbut-1-ene, also known as neohexene, is a valuable olefinic precursor. wikipedia.orgnist.gov A key industrial synthesis method is the ethenolysis of diisobutene, which is an example of an olefin metathesis reaction. wikipedia.org This process involves reacting diisobutene with ethylene to yield 3,3-dimethylbut-1-ene and isobutylene. wikipedia.org
This alkene is utilized in various organic syntheses, including as a monomer in copolymerization with ethylene using a chain-walking Pd-diimine catalyst. nbinno.com It is also a building block for synthetic musks through its reaction with p-cymene. wikipedia.org
Thiol-Functionalized Analogues (e.g., 1-(4-Tert-butylphenyl)-3,3-dimethylbutane-1-thiol)
A common route to such thiols would involve the conversion of the corresponding alcohol. The alcohol, 1-(4-tert-butylphenyl)-3,3-dimethylbutan-1-ol, could be synthesized via a Grignard reaction between 4-tert-butylphenylmagnesium bromide and 3,3-dimethylbutanal. The resulting alcohol can then be converted to the thiol. One method for this conversion is treatment with Lawesson's reagent. Another approach is the conversion of the alcohol to a halide or tosylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylbutane 1 Thiol
Nucleophilic Reactivity of the Sulfhydryl Group
The sulfur atom of the sulfhydryl group (-SH) in 3,3-dimethylbutane-1-thiol possesses lone pairs of electrons, rendering it nucleophilic. ucsd.edulibretexts.org This characteristic allows it to react with a variety of electron-deficient species. The nucleophilicity of sulfur is generally greater than that of oxygen, its counterpart in alcohols. libretexts.org
As a potent nucleophile, the thiolate anion of this compound, formed by deprotonation of the thiol, readily participates in nucleophilic substitution reactions. libretexts.org A primary class of reactions involves the interaction with alkyl halides. In these SN2 reactions, the thiolate attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond, resulting in a thioether. ucsd.edulibretexts.org
The general mechanism for this reaction is a single concerted step where the nucleophile attacks as the leaving group departs. ucsd.edu The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. ucsd.eduuky.edu
Another significant reaction is the nucleophilic addition of the thiol to electrophilic carbonyl compounds. For instance, thiols can add to aldehydes and ketones. While not explicitly detailed for this compound, the general reactivity of thiols suggests its potential to act as a nucleophile in such transformations. acs.org
Thiols, including this compound, can undergo oxidation to form disulfides. This process involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a dimer. organic-chemistry.orguwaterloo.canih.gov This reaction is a key process in various chemical and biological systems. uwaterloo.canih.govebi.ac.uk
2 R-SH + [O] → R-S-S-R + H₂O
The formation of the disulfide bond can proceed through a thiol/disulfide exchange mechanism, which involves the nucleophilic attack of a thiolate anion on a disulfide bond. uwaterloo.caresearchgate.net This exchange is crucial in the rearrangement and formation of stable disulfide linkages. uwaterloo.ca
Table 1: Examples of Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Reference |
|---|---|---|
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solution or solvent-free | organic-chemistry.org |
| Dimethyl sulfoxide (B87167) (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI) | organic-chemistry.org |
| Hydrogen peroxide (H₂O₂) | Catalyzed by iodide ion or iodine | organic-chemistry.org |
| 1-Chlorobenzotriazole (BtCl) | Forms an intermediate that reacts with another thiol | organic-chemistry.org |
Radical Reactions and Associated Mechanisms
Beyond its nucleophilic character, this compound is also involved in radical reactions, where it can act as a hydrogen atom donor and a polarity-reversal catalyst. ucl.ac.uklibretexts.org
Thiols are effective hydrogen-atom donors in radical chain reactions. ucl.ac.ukorganic-chemistry.org The S-H bond in a thiol is weaker than a C-H bond, facilitating the abstraction of the hydrogen atom by a carbon-centered radical. This process is a key step in many radical-mediated transformations. libretexts.org
The reaction can be represented as: R'• + R-SH → R'-H + R-S•
The resulting thiyl radical (R-S•) is relatively stable and can participate in subsequent reaction steps. libretexts.org The rate of hydrogen atom transfer is influenced by the bond dissociation energies of the involved bonds. nih.gov
Thiols can function as polarity-reversal catalysts, accelerating radical reactions that would otherwise be slow due to unfavorable polar effects. ucl.ac.uklibretexts.orgucl.ac.uk In these reactions, a thiyl radical, which is electrophilic, abstracts a hydrogen atom from a substrate that is electron-rich at the reaction center. libretexts.org This generates a carbon-centered radical.
This process is particularly useful in radical cyclizations. ucl.ac.uk For instance, in the cyclization of certain unsaturated compounds, direct abstraction of a hydrogen atom by a carbon-centered radical might be slow. A thiol catalyst can facilitate the reaction by providing an alternative, lower-energy pathway. libretexts.org The catalytic cycle involves the abstraction of a hydrogen atom from the thiol by a carbon-centered radical, regenerating the thiyl radical to continue the chain. libretexts.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates, including thiyl radicals. bruker.comnih.gov EPR studies provide valuable information about the electronic and geometric structure of these transient species. bruker.comresearchgate.net
When thiols are subjected to conditions that generate radicals, such as UV irradiation in the presence of a radical initiator, the resulting thiyl radicals can be observed by EPR. ucl.ac.ukresearchgate.net The g-factor and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the specific radical and its environment. researchgate.net Such studies have been instrumental in elucidating the mechanisms of radical reactions involving thiols, confirming the presence of thiyl radicals and providing insights into their reactivity. ucl.ac.ukwarwick.ac.uk
Oxidative Transformations and Degradation Pathways
The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing compounds. These transformations are crucial in both biological and atmospheric contexts.
The oxidation of thiols is a stepwise process that can yield sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). While specific studies on the metabolic pathways of this compound are not extensively documented, the general principles of thiol oxidation are well-established.
The oxidation of thiols to sulfinic acids can be achieved using various oxidizing agents. thieme-connect.de For instance, 3-chloroperoxybenzoic acid is effective for the clean conversion of thiols to sulfinic acids. thieme-connect.de Another powerful oxidant is dimethyldioxirane, which has been successfully used for the oxidation of aliphatic thiols to their corresponding sulfinic acids. thieme-connect.de In biological systems, the oxidation of cysteine residues in proteins to sulfinic acid is a known post-translational modification. doaj.org
The general transformation of a thiol to a sulfinic acid proceeds as follows: R-SH + [O] → R-SOH (Sulfenic acid) R-SOH + [O] → R-SO₂H (Sulfinic acid)
Further oxidation can lead to the corresponding sulfonic acid: R-SO₂H + [O] → R-SO₃H (Sulfonic acid)
In the context of environmental degradation, the oxidation of thiols can ultimately lead to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄), contributing to atmospheric particle formation. nih.gov The oxidation of thiols and disulfides to sulfonic acids can also be achieved using a sulfoxide in the presence of a halogen or hydrogen halide catalyst and water. google.com
The atmospheric lifetime and degradation of this compound are primarily determined by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and chlorine (Cl) atoms. While direct kinetic data for this compound is scarce, the reactivity of structurally similar compounds and general trends for thiols provide valuable insights.
Reaction with OH radicals: The reaction of thiols with OH radicals is generally fast and primarily proceeds via H-atom abstraction from the -SH group. nih.gov For comparison, kinetic studies on 3,3-dimethylbutanal and 3,3-dimethylbutanone, which share the same carbon skeleton, have been conducted. The rate constant for the reaction of OH radicals with 3,3-dimethylbutanal was measured to be 2.73 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. nih.gov For 3,3-dimethylbutanone, the rate coefficient for the reaction with OH radicals is (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. doaj.orgcopernicus.orgresearchgate.net Generally, thiols react faster with OH radicals than their alcohol counterparts. nih.gov
Reaction with Cl atoms: Chlorine atoms are highly reactive and react with thiols at a faster rate than OH radicals. copernicus.org Kinetic studies on linear thiols have shown that the rate constants increase with the length of the alkyl chain. nih.gov For 3,3-dimethylbutanal and 3,3-dimethylbutanone, the rate coefficients for their reaction with Cl atoms at 298 K are (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. doaj.orgcopernicus.orgresearchgate.net
Reaction with NO₃ radicals: The nitrate radical is an important nighttime oxidant. The reactivity of thiols with NO₃ radicals is generally lower than with OH radicals and Cl atoms. copernicus.org A comprehensive database of rate constants for the gas-phase reactions of the NO₃ radical with various organic compounds is available, though specific data for this compound is not listed. nist.govnist.gov
The following table provides a comparative overview of the atmospheric oxidation rate constants for related compounds.
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |
| 3,3-Dimethylbutanal | OH | 2.73 x 10⁻¹¹ | 296 | nih.gov |
| 3,3-Dimethylbutanone | OH | (1.26 ± 0.05) × 10⁻¹² | 298 | doaj.orgcopernicus.orgresearchgate.net |
| 3,3-Dimethylbutanal | Cl | (1.27 ± 0.08) × 10⁻¹⁰ | 298 | doaj.orgcopernicus.orgresearchgate.net |
| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) × 10⁻¹¹ | 298 | doaj.orgcopernicus.orgresearchgate.net |
| 1-Propanethiol | Cl | (3.97±0.44)x10⁻¹¹ exp[(410±36)/T] | 268-379 | nih.gov |
| 1-Butanethiol | Cl | (1.01±0.16)x10⁻¹⁰ exp[(146±23)/T] | 268-379 | nih.gov |
| 1-Pentanethiol | Cl | (1.28±0.10)x10⁻¹⁰ exp[(129±25)/T] | 268-379 | nih.gov |
Equilibrium and Recombination Reactions
In industrial processes such as the hydrodesulfurization of gasoline, mercaptan recombination can occur. This is an undesirable reaction where hydrogen sulfide (B99878) (H₂S), a product of desulfurization, reacts with olefins to form mercaptans, thereby increasing the sulfur content of the fuel. ulisboa.pt
A study on the simulation of mercaptan recombination equilibrium in FCC gasoline under hydrodesulfurization conditions included this compound in its reaction scheme. ulisboa.pt The equilibrium involves the reaction of H₂S with olefins like 2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene, and 3,3-dimethyl-1-butene (B1661986) to form various mercaptans, including 2,3-dimethylbutane-1-thiol, 2,3-dimethylbutane-2-thiol, this compound, and 3,3-dimethylbutane-2-thiol. ulisboa.pt The simulation of this equilibrium is complex and can be approached using methods like Gibbs Free Energy Minimization. ulisboa.pt
The general equilibrium reaction can be represented as: R-CH=CH₂ + H₂S ⇌ R-CH(SH)-CH₃ (Markovnikov addition) or R-CH₂-CH₂-SH (anti-Markovnikov addition)
The position of this equilibrium is influenced by temperature, pressure, and the concentrations of the reactants and products.
Stereochemical Aspects of Reactions Involving Branched Thiols
The stereochemistry of reactions involving thiols can be influenced by the structure of the thiol, the nature of the other reactants, and the reaction conditions. The presence of a bulky tert-butyl group in this compound can exert significant steric hindrance, potentially influencing the stereochemical outcome of its reactions.
In radical reactions, such as the thiol-ene reaction, where a thiol adds across a double bond, the stereoselectivity can be affected by steric factors. taylorandfrancis.comucl.ac.uk The thiol-ene reaction is a versatile method for creating carbon-sulfur bonds and can be used to introduce branching into molecules. taylorandfrancis.com The reaction can proceed via a free-radical addition or a catalyzed Michael addition, with the former often leading to anti-Markovnikov products. taylorandfrancis.com
The steric bulk of the 3,3-dimethylbutyl group would be expected to play a role in directing the approach of reactants to the sulfur atom or adjacent reactive centers, thereby influencing the stereochemistry of the products formed.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies for Identification and Quantification
Chromatography is the cornerstone for separating 3,3-dimethylbutane-1-thiol from complex sample matrices prior to its detection and measurement. The choice between gas and liquid chromatography is primarily dictated by the compound's inherent volatility.
Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. unimi.it The methodology leverages the compound's ability to be vaporized without decomposition, allowing for separation based on its boiling point and interaction with the stationary phase of the GC column. unimi.it
Sample Preparation and Injection: Due to their high reactivity and typically low concentrations, analyzing volatile thiols often requires a pre-concentration step. nih.gov Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for extracting and concentrating volatile sulfur compounds from a sample matrix onto a coated fiber. nih.govfmach.it The fiber is then desorbed in the hot GC inlet. Other injection techniques reported for volatile thiols include purge and trap (PTI) and cool-on-column injection. mdpi.com
Derivatization: To enhance stability and improve chromatographic behavior and detection sensitivity, thiols are often derivatized. mdpi.com Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) react with the sulfhydryl (-SH) group, creating a less volatile and more stable derivative that is amenable to GC analysis. nih.govmdpi.com This process, known as extractive alkylation, is crucial for achieving the low detection limits required for trace analysis. nih.gov
Separation and Detection: Separation is typically achieved on capillary columns with specialized stationary phases. For sulfur compounds, columns like the SPB-1 SULFUR are designed to provide good resolution. researchgate.net While various detectors can be used, GC is most powerfully employed when coupled with mass spectrometry (MS), which provides definitive identification. mdpi.combohrium.com Other detectors used for sulfur compounds include the sulfur chemiluminescence detector (SCD) and flame photometric detector (FPD), though MS is often preferred for its specificity. fmach.itnih.gov
| Parameter | Description | Common Application for Volatile Thiols | Source(s) |
|---|---|---|---|
| Sample Introduction | Method of introducing the analyte into the GC system. | Headspace Solid-Phase Microextraction (HS-SPME), Purge and Trap (PTI). | nih.govmdpi.com |
| Derivatization | Chemical modification to improve stability and detectability. | Extractive alkylation with pentafluorobenzyl bromide (PFBBr). | nih.govmdpi.com |
| Column Type | The stationary phase where separation occurs. | Capillary columns, often with phases optimized for sulfur compounds (e.g., SPB-1 SULFUR). | researchgate.net |
| Detector | Device used to detect the analyte as it elutes from the column. | Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD). | bohrium.comnih.gov |
While GC is ideal for volatile thiols, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for less volatile thiols or when analyzing complex liquid samples where derivatization is advantageous. nih.gov Since thiols like this compound lack a native chromophore for UV-Vis detection, a derivatization step is essential.
Derivatization for HPLC: The most common strategy involves pre-column derivatization with a fluorescent reagent. This reaction tags the thiol with a molecule that can be sensitively detected. Widely used derivatizing agents include:
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Reacts specifically with thiols to produce highly fluorescent derivatives. nih.govmdpi.com
Monobromobimane (mBBr): Another fluorescent probe used for labeling low-molecular-weight thiols. scispace.com
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent): This reagent reacts with thiols to produce a colored compound (TNB), which can be quantified by HPLC with UV-Vis detection. nih.govresearchgate.net
Separation and Detection: The resulting fluorescent or colored derivatives are then separated, typically using reversed-phase HPLC (RP-HPLC). An InertSustain AQ-C18 column, for instance, has been shown to provide strong retention and good separation of SBD-F-derivatized thiols. mdpi.com The mobile phase often consists of a buffer (e.g., citric or ammonium formate) and an organic modifier like methanol. mdpi.comresearchgate.net Detection is performed using a fluorescence detector set to the specific excitation and emission wavelengths of the derivative or a UV-Vis detector. nih.govnih.gov
| Parameter | Description | Common Application for Thiols | Source(s) |
|---|---|---|---|
| Derivatization Reagent | Chemical used to tag the thiol for detection. | SBD-F, Monobromobimane (mBBr), DTNB (Ellman's Reagent). | nih.govscispace.comnih.gov |
| Separation Mode | The principle by which analytes are separated. | Reversed-Phase HPLC (RP-HPLC). | |
| Stationary Phase | The solid support within the HPLC column. | C18 columns (e.g., InertSustain AQ-C18). | mdpi.com |
| Detector | Device used for quantification post-separation. | Fluorescence Detector, UV-Vis Detector. | nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of thiols, providing unparalleled sensitivity and structural information. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for definitive identification and quantification.
The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile thiols. researchgate.netjmchemsci.com After the GC separates the components of a mixture, the eluting compounds enter the mass spectrometer. jmchemsci.com
In the MS, molecules are ionized, most commonly through electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, creating a unique "fingerprint" mass spectrum for a given compound that can be matched against spectral libraries for positive identification. nih.gov For certain thiols, chemical ionization (CI) can be a softer technique, resulting in less fragmentation and potentially 10-100 times better sensitivity than EI. chromforum.org For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, drastically improving the signal-to-noise ratio and lowering detection limits. fmach.it
For analyzing this compound in highly complex matrices, such as food, beverages, or biological samples, more advanced MS techniques are required to overcome interferences. fmach.it
Tandem Mass Spectrometry (MS/MS): Tandem MS, often using a triple-quadrupole (QqQ) mass spectrometer, significantly enhances selectivity and sensitivity. fmach.it In this technique, a specific precursor ion from the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific transition that filters out background noise, allowing for accurate quantification at ultra-trace levels. fmach.it
Other Advanced Techniques:
Proton Transfer Reaction Mass Spectrometry (PTR-MS): This is a soft chemical ionization technique used for real-time monitoring of volatile organic compounds, including sulfur compounds, without prior chromatographic separation. researchgate.net It offers high sensitivity and immediate results, making it suitable for dynamic process monitoring. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Time of Flight (Q-ToF) provide highly accurate mass measurements, which can help determine the elemental composition of an unknown compound, further confirming its identity. unipd.it
| Technique | Principle | Primary Advantage for Thiol Analysis | Source(s) |
|---|---|---|---|
| GC-MS (EI) | Separation by GC followed by hard ionization and fragmentation. | Provides a unique fragmentation pattern for library matching and structural confirmation. | nih.gov |
| GC-MS (CI) | Separation by GC followed by soft ionization. | Less fragmentation and potentially higher sensitivity for molecular ion. | chromforum.org |
| GC-MS/MS (MRM) | Ion selection, fragmentation, and product ion selection. | Exceptional selectivity and sensitivity for trace quantification in complex matrices. | fmach.it |
| PTR-MS | Soft chemical ionization without chromatography. | Real-time, direct monitoring of volatile thiols. | researchgate.net |
Spectroscopic Techniques for Functional Group and Molecular Structure Analysis
While chromatography and mass spectrometry are used for separation and identification, spectroscopic techniques provide fundamental information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. For this compound, the most characteristic feature in an IR spectrum would be the S-H stretching vibration. This peak is typically weak and appears in the region of 2550-2600 cm⁻¹. Other prominent peaks would include C-H stretching vibrations from the methyl and methylene (B1212753) groups just below 3000 cm⁻¹ and C-H bending vibrations around 1300-1500 cm⁻¹. Analysis of the IR spectrum for the related compound 1-chloro-3,3-dimethylbutane (B46724) shows these characteristic C-H vibrations. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for complete structural elucidation.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the -SH group, the -CH₂- group adjacent to the sulfur, the next -CH₂- group, and the nine equivalent protons of the three -CH₃ groups on the tertiary butyl moiety. The integration of these peaks would correspond to a 1:2:2:9 ratio.
While specific spectral data for this compound is not detailed in the provided search results, the analysis of related butanol isomers by spectroscopic methods confirms the utility of these techniques in identifying functional groups and determining molecular structure. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The vapor phase FTIR spectrum of this compound displays several key absorption peaks. A significant, although typically weak, band appears in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration of the thiol group. The presence of the aliphatic C-H bonds is confirmed by strong absorption bands in the range of 2850-2960 cm⁻¹. Furthermore, the spectrum exhibits bending vibrations for the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups in the 1365-1470 cm⁻¹ region. The carbon-sulfur (C-S) stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
| Wave Number (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 2850-2960 | C-H | Stretching | Strong |
| 2550-2600 | S-H | Stretching | Weak |
| 1365-1470 | C-H | Bending | Medium |
| 600-800 | C-S | Stretching | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic compounds by providing detailed information about the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the chemical shifts and signal multiplicities provide a clear picture of the proton environments. The nine protons of the three equivalent methyl groups on the tertiary butyl group would appear as a sharp singlet at approximately 0.9-1.0 ppm. The two protons of the methylene group adjacent to the tertiary butyl group (-C(CH₃)₃-CH₂ -) would likely resonate as a triplet around 1.5-1.7 ppm. The two protons of the methylene group attached to the sulfur atom (-CH₂ -SH) are expected to appear as a quartet around 2.5-2.7 ppm, coupled to the thiol proton. The thiol proton (-SH ) itself would typically be observed as a triplet in the range of 1.0-2.0 ppm, with its chemical shift being variable and dependent on factors like concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see four distinct signals. The carbon of the three equivalent methyl groups would appear at a chemical shift of approximately 29-30 ppm. The quaternary carbon of the tertiary butyl group would be observed around 31-32 ppm. The carbon of the methylene group adjacent to the tertiary butyl group is expected to resonate at a higher chemical shift, likely in the range of 45-50 ppm. Finally, the carbon of the methylene group bonded to the sulfur atom would appear the most downfield, typically in the range of 25-30 ppm.
Derivatization Strategies for Enhanced Analytical Performance
The analysis of thiols, including this compound, can sometimes be challenging due to their volatility, reactivity, and poor chromatographic behavior. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, such as increased volatility for gas chromatography (GC) or enhanced detectability for liquid chromatography (LC). nih.gov
Several derivatization strategies are applicable to thiols. One common approach involves the use of alkylating agents. For instance, reagents like pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable thioether. This derivative is highly volatile and possesses electron-capturing properties, making it suitable for sensitive detection by GC with an electron capture detector (GC-ECD).
Another strategy is acylation, where an acyl group is introduced to the thiol. Silylation is also a widely used technique for derivatizing compounds with active hydrogens, such as thiols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the thiol group with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative suitable for GC analysis.
For LC analysis, derivatization often aims to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Visible or fluorescence detectors. Reagents such as 4,4'-dithiodipyridine (DTDP) and 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen) react with thiols to produce derivatives with strong UV absorbance or fluorescence, thereby improving the sensitivity of the analysis. nih.govpnnl.gov These derivatization techniques play a crucial role in the accurate and sensitive quantification of volatile thiols in various matrices.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are essential for determining the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to study the properties of organosulfur compounds. DFT calculations can elucidate energetic, structural, and bonding characteristics of thiols. rsc.org For instance, studies on simple thiols like methanethiol (B179389) use DFT to investigate adsorption configurations on surfaces, determining binding energies and the nature of the chemical bond formed. ibm.com
DFT is also effective in exploring reaction mechanisms involving thiols. Research on the reaction of acrylamide (B121943) with various thiols has employed DFT to calculate activation energies (ΔG‡) and model reaction pathways in solution. rsc.orgoup.com Previous computational work has shown that thiolates can undergo a charge transfer to other molecules during addition reactions, a process where the lowest unoccupied molecular orbital (LUMO) plays a key role. mdpi.com For 3,3-dimethylbutane-1-thiol, DFT could be applied to predict its reactivity in similar reactions, calculate its vibrational spectra for comparison with experimental infrared and Raman data, and determine its electron density distribution to understand its nucleophilic character.
High-level ab initio methods, such as Coupled Cluster (CC) theory and composite methods like Weizmann-1 (W1) and Gaussian-n (Gn) theories, provide highly accurate results, often referred to as the "gold standard" in computational chemistry. acs.orgresearchgate.net Due to their significant computational expense, they are typically used to benchmark the accuracy of more cost-effective methods like DFT and force fields for a class of molecules. researchgate.net
A recent study benchmarked various computational methods against the highly accurate DLPNO-CCSD(T) method for 158 conformational energies of 145 reference organic molecules, including sulfur-containing compounds. researchgate.net The results quantify the expected accuracy for different levels of theory. Such benchmarking is crucial for validating the methods that would be used to study this compound. For example, high-level calculations like G4 theory have been used to compute standard state enthalpies of formation for a wide range of organic compounds, including those with sulfur heteroatoms, demonstrating excellent agreement with experimental data where available. acs.org
Table 1: Mean Absolute Error of Various Computational Methods Compared to DLPNO-CCSD(T) Reference Values for Conformational Energies (kcal mol⁻¹) This table illustrates the general accuracy of different computational methods for calculating conformational energies of organic molecules, as benchmarked against high-level Coupled Cluster theory.
| Method Category | Specific Method | Mean Absolute Error (kcal mol⁻¹) |
| High-Level Ab Initio | MP2 | 0.35 |
| Density Functional Theory | B3LYP | 0.69 |
| Hartree-Fock Theory | HF | 0.81–1.0 |
| Force Fields | MMFF94 | 0.81 |
| MM4 | 0.58 | |
| MMX | 1.1 | |
| Data sourced from a comparative study on reference organic molecules. researchgate.net |
Semiempirical methods, such as PM3 and AM1, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a computationally less intensive alternative to ab initio and DFT methods. researchgate.netacs.org Semiempirical methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them suitable for very large molecules or for preliminary explorations of the potential energy surface. For instance, the PM3 method has been used to study the structural features of dipeptides. researchgate.net
Hybrid QM/MM methods are particularly powerful for studying a molecule within a larger system, such as a solvent or a biological environment. acs.org In this approach, the reactive center of the system (e.g., the thiol group of this compound) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a computationally cheaper MM force field. This allows for the simulation of complex systems while retaining quantum mechanical accuracy where it is most needed.
Molecular Dynamics and Conformational Analysis
The bulky tert-butyl group in this compound introduces significant steric hindrance, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and conformational analysis are key to understanding the molecule's preferred shapes and dynamic behavior.
The rotation around the C-C and C-S bonds in this compound gives rise to multiple conformers with different energies. The stability of these conformers is governed by a balance of steric repulsions and other non-bonded interactions. Conformational analysis of analogous molecules, such as 2,3-dimethylbutane, provides insight into the types of steric strain that would be present. csus.eduacs.org The primary interactions involve gauche and anti arrangements of the bulky groups.
For 2,3-dimethylbutane, viewing down the C2-C3 bond reveals staggered conformers with varying numbers of gauche interactions between methyl groups, which determines their relative stability. csus.edu The most stable conformer minimizes these repulsive gauche interactions. A similar analysis for this compound would involve analyzing the rotation around the C1-C2 bond, considering the steric interactions between the large tert-butyl group, the CH₂SH group, and hydrogen atoms. Computational methods can map the potential energy surface as a function of dihedral angles to identify the lowest energy (most stable) conformers and the energy barriers between them.
Table 2: Illustrative Rotational Barrier Energies for Analogous Small Molecules This table shows typical energy differences for eclipsed and staggered conformations, which are fundamental to the conformational analysis of molecules like this compound.
| Interaction Type | Molecule | Energy (kcal/mol) |
| H-H eclipsed | Ethane | 1.0 |
| CH₃-H eclipsed | Propane | 1.4 |
| CH₃-CH₃ eclipsed | Butane (B89635) | 2.5 |
| CH₃-CH₃ gauche | Butane | 0.9 |
| Data derived from general organic chemistry principles of conformational analysis. csus.edu |
Molecular dynamics simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov Several general-purpose force fields have been developed and parameterized to include thiol functional groups. avogadro.cc
MMFF94 (Merck Molecular Force Field): Specifically parameterized for a wide range of organic compounds, including thiols and mercaptans. avogadro.cc
GAFF (General AMBER Force Field): Designed for drug-like organic molecules and includes parameters for common elements like carbon, nitrogen, oxygen, and sulfur. avogadro.cc
UFF (Universal Force Field): Aims to cover the entire periodic table and can handle a wide variety of chemical structures, including organometallics. avogadro.cc
GROMOS: The 2016H66 force field, compatible with GROMOS, was validated against experimental data for molecules including thiols. rsc.org
Beyond these general force fields, more specific valence force fields have been developed for classes of molecules like aliphatic sulfur compounds. One such study derived a 33-parameter force field from the vibrational data of 11 different alkanethiols and thioalkanes to improve the accuracy of statistical thermodynamic calculations. osti.gov For a molecule like this compound, using a well-validated force field is critical for accurately simulating its conformational dynamics and condensed-phase properties.
Table 3: Common Force Fields Applicable to Thiol-Containing Compounds
| Force Field | Developer/Origin | Key Strengths and Applications |
| MMFF94/MMFF94s | Merck | Good for a wide variety of organic compounds, including thiols. The 's' version is optimized for static tasks like energy minimization. avogadro.cc |
| GAFF | AMBER | Optimized for drug-like organic molecules containing C, N, O, H, S, P, and halogens. avogadro.cc |
| UFF | N/A | Universal applicability across the periodic table, suitable for inorganic and organometallic compounds. avogadro.cc |
| GROMOS | University of Groningen | Widely used for biomolecular simulation, with parameter sets available for many small organic molecules, including thiols. rsc.org |
| CHARMM General (CGenFF) | CHARMM Development Group | Designed for drug-like molecules to be compatible with CHARMM biomolecular force fields. nih.gov |
Intermolecular Interactions and Adsorption Phenomena
Studies of Thiol Interactions with Metal Surfaces (e.g., Gold-Thiol Interfaces)
The interaction between thiols and metal surfaces, particularly gold, is a cornerstone of self-assembled monolayer (SAM) formation and has been extensively investigated through computational chemistry. researchgate.net Density functional theory (DFT) calculations are a primary tool for understanding the energetics and nature of the gold-thiolate bond.
Studies on simple alkanethiols, such as methanethiol, on Au(111) surfaces reveal that the adsorption process is complex. researchgate.net It is generally accepted that the S-H bond of the thiol cleaves, leading to the formation of a strong gold-thiolate (Au-S) bond. researchgate.net The thiolate species is found to be strongly bound to the gold surface. researchgate.net DFT calculations have shown that thiolate addition to a gold cluster is a highly exoergic process. aip.org The adsorption of the intact thiol is slightly favorable, while the adsorption of the thiol radical is about half as favorable as the thiolate. aip.org
Computational studies have also elucidated the electronic structure of the gold-thiol interface. The formation of the Au-S bond leads to a significant modification of the electronic structure, with the creation of new interface states. isrra.org These states, arising from the interaction between the gold d-band and the highest occupied molecular orbital (HOMO) of the thiol, are critical for understanding charge transport in molecular electronic devices. isrra.org
While specific DFT studies on this compound are not prevalent in the reviewed literature, the principles derived from studies of simpler thiols are applicable. The bulky tert-butyl group in this compound would sterically influence the packing density and tilt angle of the resulting SAM, which in turn affects the intermolecular van der Waals interactions. Computational modeling can predict these structural parameters.
A study on bidentate thiols, including 2,3-dimethylbutane-1,4-dithiol, which shares a dimethylbutane backbone, explored the effect of chain flexibility on the mechanical stability of the gold-sulfur junction. aps.org This research highlights that mechanical forces can lead to the extraction of gold atoms from the surface, complexed by the dithiolate ligand. aps.org
Table 1: Computational Findings on Thiol-Gold Interactions
| Computational Method | System Studied | Key Findings |
| Density Functional Theory (DFT) | Methanethiol on Au(111) | Dissociative chemisorption is favored, forming a strong Au-S bond. researchgate.net |
| DFT | Methylthiolate on Au(111) | Adsorption occurs at bridge or bridgelike sites. isrra.org |
| DFT | Alkanethiolates on Au cluster | Thiolate addition is strongly exoergic. aip.org |
| DFT | Propanethiol on Au(111) | A two-step mechanism for Au-S bond formation was proposed. isrra.org |
| DFT | Bidentate thiols on Au surface | Mechanochemical desorption can extract gold atoms from the surface. aps.orgconicet.gov.ar |
Modeling of Thiol-Functionalized Adsorbents for Metal Ion Removal
Thiol-functionalized materials are promising adsorbents for the removal of heavy metal ions from aqueous solutions due to the high affinity of sulfur for these metals. bohrium.commdpi.comnih.gov Computational modeling, particularly DFT, plays a crucial role in understanding the binding mechanisms and predicting the adsorption performance of these materials. rsc.org
Studies have focused on various substrates functionalized with thiol groups, including metal-organic frameworks (MOFs), silica, and polymers. bohrium.comrsc.orgdoi.orgmdpi.com For instance, a computational study on thiol-functionalized UiO-66-NH₂ MOF for Hg(II) removal revealed that the thiol groups significantly enhance charge transfer, leading to the formation of stable complexes with mercury ions. rsc.org This strong binding prevents the leaching of the adsorbent and secondary pollution. rsc.org
The adsorption capacity and selectivity of thiol-functionalized adsorbents are influenced by several factors that can be investigated computationally. These include the pH of the solution, the initial metal ion concentration, and the contact time. doi.org Kinetic studies, often complemented by computational models, indicate that the adsorption process frequently follows a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. mdpi.comnih.govrsc.org The Langmuir isotherm model also often provides a good fit for the adsorption data, indicating monolayer adsorption onto a surface with homogeneously distributed adsorption sites. mdpi.comnih.govdoi.org
In the context of this compound, while direct modeling on adsorbents is not widely reported, the principles from other thiol systems are transferable. The bulky neopentyl group of this compound could influence the accessibility of the thiol group for metal ion binding. Computational models could be employed to assess the steric hindrance and its effect on the adsorption capacity and kinetics.
A study on thiol-functionalized polynorbornene dicarboximides for the removal of Pb²⁺, Cd²⁺, and Ni²⁺ found that the polymer with a simple thiol group exhibited higher metal uptake compared to those with substituted thiol groups. mdpi.com This was attributed to lower steric hindrance and higher hydrophilicity. mdpi.com
Table 2: Performance of Thiol-Functionalized Adsorbents for Metal Ion Removal
| Adsorbent Material | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |
| Thiol-functionalized UiO-66-NH₂ MOF | Hg(II) | 890 | Pseudo-second-order | - | rsc.org |
| Thiol-functionalized magnetic sawdust | Cu²⁺, Pb²⁺, Cd²⁺ | 5.49 (Cu), 12.5 (Pb), 3.80 (Cd) | Pseudo-second-order | Langmuir | rsc.org |
| Thiol-functionalized cellulose (B213188) nanofiber | Cu(II), Cd(II), Pb(II) | 49.0 (Cu), 45.9 (Cd), 22.0 (Pb) | Pseudo-second-order | Langmuir | nih.gov |
| Thiol-functionalized KIT-6 silica | Cd(II) | 85 | Pseudo-second-order | Langmuir | doi.org |
| Thiol-functionalized polynorbornene | Pb²⁺, Cd²⁺, Ni²⁺ | 53.7 (Pb), 43.8 (Cd), 29.1 (Ni) | Pseudo-second-order | Langmuir, Freundlich | mdpi.com |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the reaction mechanisms and transition states of reactions involving thiols. figshare.comnih.govnih.gov Methods like DFT and ab initio calculations are used to map potential energy surfaces, identify intermediates, and calculate activation energies, which are crucial for understanding reaction kinetics and selectivity. figshare.comrsc.orgresearchgate.net
One of the fundamental reactions of thiols is their oxidation. The mechanism of thiol oxidation by hydrogen peroxide has been a subject of computational investigation. nih.govgoogle.com Hybrid quantum-classical (QM-MM) molecular dynamics simulations of the reaction between methanethiolate (B1210775) and H₂O₂ have challenged the previously assumed Sₙ2 mechanism. nih.govgoogle.com These studies show that the solvent plays a critical role in positioning the reactants and that significant charge redistribution occurs. google.com The reaction is driven by an electrophilic attack of the peroxidatic oxygen on the sulfur atom, leading directly to the formation of unprotonated sulfenic acid and water, without the formation of a hydroxyl anion intermediate as predicted by the Sₙ2 pathway. google.com
The nucleophilic addition of thiols to activated double bonds, such as in α,β-unsaturated ketones or acrylamides, is another area where computational studies have provided detailed mechanistic understanding. researchgate.netnih.gov For the conjugate addition of methanethiol to α,β-unsaturated ketones, CBS-QB3 calculations have shown that substituent effects on the double bond influence the reaction's exothermicity by stabilizing the reactant more than the product. researchgate.net The activation energies are primarily controlled by the loss of this reactant stabilization rather than by steric hindrance. researchgate.net
Computational studies on the thiol-maleimide "click" reaction have demonstrated that the reaction mechanism (base-initiated, nucleophile-initiated, or ion pair-initiated) is highly dependent on the choice of solvent, initiator, and the specific thiol used. rsc.org These factors directly influence the reaction kinetics and selectivity. rsc.org
In the context of this compound, its reactivity in such reactions can be predicted and understood using these computational approaches. The sterically demanding neopentyl group would likely influence the activation barriers of addition reactions.
Table 3: Computationally Determined Activation Energies for Thiol Reactions
| Reaction | Computational Method | Model Thiol | Activation Energy (kcal/mol) | Key Finding | Reference |
| Thiol oxidation by H₂O₂ | QM-MM MD | Methanethiolate | 15.9 (for Cys + H₂O₂) | Challenges the Sₙ2 mechanism; highlights solvent's role. nih.gov | nih.gov |
| Thiolate addition to enone | CBS-QB3/CPCM | Methanethiolate | Varies (e.g., ~15-20) | Substituent effects on reactant stabilization control activation energies. researchgate.net | researchgate.net |
| Thiol-epoxy reaction | DFT | Various | - | Radical-mediated addition is slower than thiol-ene reactions. researchgate.net | researchgate.net |
| Thiolate-thioester exchange | DFT | Thiolate | 10.83 (ionic) | The ionic pathway has a significantly lower activation barrier than the neutral pathway. ulisboa.pt | ulisboa.pt |
| Thiol addition to N-phenylacrylamide | DFT | Alkyl thiols | Small ΔH‡ | Consistent with rate-limiting nucleophilic attack. nih.gov | nih.gov |
Environmental Distribution, Transformation, and Fate of 3,3 Dimethylbutane 1 Thiol
Occurrence in Natural Systems and Biogeochemical Cycles of Sulfur
The presence of 3,3-dimethylbutane-1-thiol in natural, unimpacted environments is not extensively documented in scientific literature. While thiols, as a class of organosulfur compounds, are integral to the global biogeochemical sulfur cycle, the specific distribution and natural sources of this compound remain poorly characterized. researchgate.netias.ac.in The sulfur cycle involves the transformation of sulfur through various oxidation states, from reduced forms like hydrogen sulfide (B99878) (H₂S) and thiols to oxidized forms like sulfate (B86663) (SO₄²⁻). researchgate.net Microorganisms play a crucial role in these transformations. researchgate.net
Thiols can be emitted from various natural sources, including microbial activity and volcanic emissions. For instance, some plants and microorganisms produce and emit a variety of volatile organic sulfur compounds (VOSCs). acs.org A well-known example of a naturally occurring thiol is 3-methyl-1-butanethiol, a primary component of skunk spray, which is responsible for its potent and repellent odor. dvm360.combeverlyoaksvet.com This highlights that structurally related alkylthiols are produced in biological systems. However, direct evidence for the biogenic production of this compound is currently lacking. The transport of dissolved organic sulfur compounds, including thiols, from oceans to the atmosphere via sea spray aerosol is a recognized part of the global sulfur cycle. researchgate.net Once in the atmosphere, these compounds can undergo oxidation. researchgate.net
Atmospheric Chemistry and Environmental Degradation Pathways
Once released into the atmosphere, this compound is expected to be degraded through reactions with various atmospheric oxidants. While direct kinetic studies on this compound are limited, the atmospheric behavior of structurally similar compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, provides valuable insights into its potential degradation pathways. copernicus.orgcopernicus.org
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃) is significant during nighttime, and chlorine (Cl) atoms can be important in marine and coastal areas. copernicus.orgrsc.org Thiols are known to react rapidly with these oxidants. researchgate.net
The reaction with OH radicals is anticipated to be a major degradation pathway for this compound. For other alkyl thiols, this reaction is fast, with rate coefficients typically in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ per molecule per second. researchgate.net The reaction likely proceeds via H-atom abstraction from the sulfhydryl (-SH) group, which is a characteristic reaction for thiols.
Reactions with Cl atoms are generally faster than with OH radicals. copernicus.org For analogous compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone, the rate coefficients for their reaction with Cl atoms are significantly high. copernicus.orgcopernicus.org This suggests that in environments with elevated Cl atom concentrations, this reaction could be a significant sink for this compound.
Nitrate radical (NO₃) reactions are the dominant loss process for many volatile organic compounds at night. nist.govnist.gov The reactivity of thiols with NO₃ is variable but can be a notable degradation pathway.
The table below shows the experimentally determined rate coefficients for the reactions of the structurally similar compounds 3,3-dimethylbutanal and 3,3-dimethylbutanone with atmospheric oxidants at 298 K. copernicus.org
| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 3,3-Dimethylbutanal | Cl | (1.27 ± 0.08) × 10⁻¹⁰ |
| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) × 10⁻¹¹ |
| OH | (1.26 ± 0.05) × 10⁻¹² |
Data sourced from Aranda et al. (2025). copernicus.org
The atmospheric oxidation of volatile organic compounds is a key process leading to the formation of secondary organic aerosol (SOA) and tropospheric ozone, two components of photochemical smog. copernicus.orgrsc.org The oxidation products of this compound are expected to have lower volatility than the parent compound. If these products have sufficiently low vapor pressures, they can partition from the gas phase to form or contribute to SOA. rsc.org The oxidation of sulfur-containing compounds can lead to the formation of sulfate aerosols, which are a major component of atmospheric particulate matter. researchgate.net
The degradation of compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone has been shown to contribute to both SOA and tropospheric ozone formation. copernicus.orgcopernicus.org The oxidation of these molecules in the presence of nitrogen oxides (NOx) leads to the formation of peroxy radicals, which can then react to produce ozone. copernicus.org It is plausible that the atmospheric degradation of this compound follows similar pathways, thereby acting as a precursor to both SOA and tropospheric ozone. The photochemical ozone creation potential (POCP) for related compounds suggests a moderate contribution to local and regional ozone production. copernicus.org
Role in Hydrodesulfurization (HDS) Processes and Sulfur Contaminant Dynamics in Fuels
This compound plays a notable role as a sulfur contaminant in petroleum products, particularly in gasoline derived from Fluid Catalytic Cracking (FCC) units. ulisboa.pt The stringent regulations on sulfur content in fuels necessitate processes like hydrodesulfurization (HDS) to remove sulfur compounds. ulisboa.ptwikipedia.orgmdpi.com
During the HDS of FCC naphtha, the primary goal is to remove sulfur-containing compounds like thiophenes while preserving olefins, which are valuable for maintaining the octane (B31449) number of the gasoline. ulisboa.ptresearchgate.net However, under certain HDS conditions, undesirable side reactions can occur. One such reaction is "mercaptan recombination" or "reversion," where hydrogen sulfide (H₂S), a product of the primary desulfurization reactions, reacts with olefins present in the fuel to form new mercaptans (thiols). ulisboa.ptgoogle.comogj.com
This compound is one of the mercaptans that can be formed through this recombination pathway. ulisboa.pt Specifically, H₂S can react with olefins such as 3,3-dimethyl-1-butene (B1661986), which may be present in the FCC naphtha stream. ulisboa.pt This reaction represents a setback in the desulfurization process, as it reintroduces sulfur into the fuel in the form of a thiol. ulisboa.pt The equilibrium of this recombination reaction is influenced by temperature and the partial pressure of H₂S. ulisboa.ptrefiningcommunity.com Lower temperatures can favor mercaptan formation, creating a challenge for optimizing HDS processes to achieve deep desulfurization without significant olefin saturation. google.comogj.com Consequently, the management of mercaptan recombination, including the formation of this compound, is a critical aspect of producing ultra-low-sulfur gasoline. ulisboa.ptgoogle.com
The table below summarizes the key aspects of this compound's involvement in HDS processes.
| Process | Role of this compound | Key Reactants | Significance |
|---|---|---|---|
| Hydrodesulfurization (HDS) of FCC Naphtha | Undesirable sulfur-containing product | H₂S + Olefins (e.g., 3,3-Dimethyl-1-butene) | Limits the extent of deep desulfurization; reintroduces sulfur into the fuel. ulisboa.ptogj.com |
| Mercaptan Recombination (Reversion) | Product of the reaction | H₂S and olefins | An equilibrium-limited reaction that is favored under certain HDS conditions, complicating sulfur removal. ulisboa.ptgoogle.com |
Molecular Roles and Interactions in Complex Chemical Systems
Occurrence and Chemical Characterization in Natural Products
While a comprehensive profile of all natural sources of 3,3-dimethylbutane-1-thiol is not extensively documented in scientific literature, it has been identified in educational and chemical contexts as a representative component of the defensive secretions of skunks. Skunk spray is a complex chemical matrix known for its potent and offensive odor, which is primarily attributed to a mixture of volatile organosulfur compounds, particularly thiols and their acetate (B1210297) derivatives.
Table 1: Exemplary Thiol Components in Skunk Defensive Secretions
| Compound Name | Molecular Formula | Role/Characteristic |
| This compound | C₆H₁₄S | A representative thiol component with a strong, unpleasant odor. google.comgoogle.com |
| 3-methyl-1-butanethiol | C₅H₁₂S | A major and well-documented component responsible for the characteristic skunk odor. |
| (E)-2-butene-1-thiol | C₄H₈S | A key volatile thiol contributing significantly to the repellent scent of skunk spray. |
Participation in Complex Chemical Equilibria within Biological or Industrial Contexts
In industrial chemistry, particularly in the petroleum sector, this compound participates in complex chemical equilibria during the hydrodesulfurization of fuels. ulisboa.pt This process is designed to remove sulfur compounds from gasoline to reduce SOx emissions. However, under certain conditions, undesirable side reactions can occur, leading to the formation of thiols in what is known as the "mercaptan recombination" equilibrium. ulisboa.pt
This equilibrium involves the reaction of hydrogen sulfide (B99878) (H₂S) with olefins present in the fuel stock to produce thiols like this compound. ulisboa.pt Conversely, the thiols can also be oxidized to form disulfides. This reversible process creates a complex equilibrium that can hinder the complete removal of sulfur from the fuel. ulisboa.pt The position of this equilibrium is influenced by factors such as temperature and the concentration of reactants like H₂S. ulisboa.pt
Table 2: Chemical Equilibria Involving this compound in an Industrial Context
| Process | Reactants | Products | Equilibrium Condition |
| Mercaptan Recombination | Olefins + Hydrogen Sulfide (H₂S) | This compound (and other thiols) | Occurs during fuel hydrodesulfurization, posing a challenge to sulfur removal. ulisboa.pt |
| Thiol Oxidation | This compound | Corresponding Disulfide | An equilibrium reaction where the thiol is oxidized; mercaptans that seem to "disappear" may have been converted to disulfides. ulisboa.pt |
The study of this equilibrium is critical for optimizing industrial processes. Simulators that model the Gibbs Free Energy Minimization Method are used to predict the concentration of individual components, including this compound, at equilibrium under various operating conditions. ulisboa.pt
Fundamental Chemical Reactivity in Biochemical Pathways
While specific enzymatic transformations involving this compound are not widely documented, its fundamental chemical reactivity is analogous to crucial reactions in biochemical pathways, particularly the formation of disulfide linkages. The thiol-disulfide interchange is a vital process in biochemistry, most notably in protein structuring and cellular redox regulation involving the amino acid cysteine.
The primary reactivity of the thiol group in this compound is its oxidation to a disulfide. This reaction involves the coupling of two thiol molecules to form a disulfide bridge (R-S-S-R). This same fundamental transformation occurs when two cysteine residues in a protein are oxidized to form a cystine bridge, which is critical for stabilizing the tertiary and quaternary structures of many proteins.
The oxidation of thiols can be achieved using mild oxidizing agents. For instance, a mixture containing hydrogen peroxide is effective at oxidizing the thiols in skunk spray, converting them into less volatile and less odorous sulfonic acids, demonstrating the susceptibility of the thiol group to oxidation. google.com This reactivity is foundational to understanding how a molecule like this compound could behave in a biological system capable of mediating oxidative processes.
Advanced Materials Science and Derivatives Research
Synthesis and Characterization of Novel Thiol Derivatives
The synthesis of derivatives from 3,3-dimethylbutane-1-thiol often leverages the reactivity of the thiol group. For example, the thiol can be used to form more complex molecules, such as 1-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one, where the 3,3-dimethylbutane unit serves as a foundational building block. bldpharm.com The characterization of such derivatives involves standard analytical techniques to confirm their structure and purity.
The properties of this compound are heavily influenced by its structure, specifically the bulky tert-butyl group. This steric hindrance affects its reactivity compared to less branched analogues. For instance, the neopentyl structure in the related 2,2-dimethylpropane-1-thiol (B1329419) (neopentyl mercaptan) is known to reduce reaction rates in nucleophilic substitution reactions due to steric effects. In reactions involving carbocation intermediates, such as the electrophilic addition to the parent alkene (3,3-dimethylbut-1-ene), the neopentyl structure can lead to molecular rearrangements to form more stable tertiary carbocations. pearson.com
A comparison with structural analogues highlights these relationships. While this compound possesses a specific combination of branching and chain length, variations in these features in other thiols lead to different physical and chemical properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | C6H14S | 118.24 | Neopentyl-like structure with a -CH2SH group. sigmaaldrich.com |
| 2,2-dimethylpropane-1-thiol | C5H12S | 104.21 | True neopentyl structure, providing significant steric hindrance. |
| 2,3-dimethylbutane-1-thiol | C6H14S | 118.24 | Branched structure with less steric hindrance at the thiol group compared to the 3,3-isomer. nih.gov |
| 3,3-dimethylbutane-1,1-diol | C6H14O2 | 118.17 | Diol analogue, replacing the thiol with two hydroxyl groups on the terminal carbon. nih.gov |
Incorporation of Thiol Functionality into Polymeric and Nanomaterials
The thiol group is highly valued for its ability to participate in "click" chemistry reactions, such as thiol-ene reactions, which are efficient and high-yielding. mpg.de This reactivity allows for the incorporation of thiol-containing molecules like this compound into polymer networks. Thiol-ene photopolymerization, for example, is a method used to create films and materials where multifunctional thiols are reacted with "ene" monomers. google.com This process can be used to create materials with specific properties, such as low gas permeability. google.com
A significant application of thiol functionality is the surface modification of nanomaterials, particularly Metal-Organic Frameworks (MOFs), to create selective adsorbents or sensors. acs.org MOFs are highly porous materials with large surface areas, but they often require functionalization to enhance their affinity for specific targets. mdpi.com
Post-synthetic modification (PSM) is a common strategy to introduce new functional groups onto the MOF structure without altering the underlying framework. mdpi.comrsc.org Thiol groups are particularly effective for capturing heavy metal ions due to the strong affinity of sulfur for soft metals. Researchers have successfully functionalized highly stable zirconium-based MOFs, such as the UiO-66 type, with thiol groups to create powerful adsorbents for Fe³⁺ in water. nih.govresearchgate.net In one protocol, a UiO-66 MOF is first synthesized and then post-functionalized with a thiol-containing molecule like 1,2-Ethanedithiol, which introduces the chelating thiol groups necessary for efficient metal ion removal. nih.gov This thiol-functionalized MOF demonstrated a high adsorption capacity and rapid kinetics for Fe³⁺ removal. researchgate.net
| MOF Material | Functionalization | Target Pollutant | Reported Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| UiO-66-S | Thiol-functionalized | Fe³⁺ | 481 | researchgate.net |
| UiO-66-Cl | Unfunctionalized precursor | Fe³⁺ | 279 | researchgate.net |
Applications in Organic Synthesis as Reagents or Building Blocks
In organic synthesis, molecules like this compound serve as versatile building blocks. cymitquimica.com The term "building block" refers to essential starting materials used to construct more complex molecules. cymitquimica.com The this compound structure has been identified as a component in the synthesis of complex heterocyclic compounds. bldpharm.com
The reactivity of the thiol group allows it to be used in various synthetic transformations. For instance, related thiols are crucial in thiol-yne click reactions to produce complex sulfur-containing macrocycles. The thiol group can also be used in bioconjugation, reacting with maleimide-containing molecules to form stable thioether bonds, a key process in creating targeted therapeutic agents. The unique steric environment of this compound could offer specific selectivity in such synthetic applications.
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes to Branched Thiols
The synthesis of thiols has traditionally relied on methods that can be hazardous and produce significant waste. rsc.org The future of thiol synthesis, particularly for branched structures like 3,3-dimethylbutane-1-thiol, is geared towards greener and more efficient methodologies. A major trend is the move away from odorous and toxic thiols as starting materials by using "thiol-free" synthesized N-thiophthalimides as direct thiolating surrogates in nickel-catalyzed reactions. rsc.org
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic transformations, enabling the direct hydrothiolation of alkenes and alkynes under mild conditions. bohrium.commdpi.com This approach avoids the harsh reagents and specialized UV equipment required by traditional methods. bohrium.commdpi.com Research is also focusing on solvent-less and metal-free conditions. For instance, an unprecedented method for the S-carbonylation of thiols uses methanesulfonic anhydride (B1165640) (MSAA) as a promoter, avoiding solvents and hazardous coupling reagents while generating water as the only byproduct. ias.ac.in Furthermore, the development of synthetic protocols for creating functional polymers through thiol-ene coupling highlights scalable and clean routes to incorporate protected thiol groups that can be deprotected and used in subsequent reactions without isolation of the thiol intermediate. acs.org The use of renewable feedstocks, such as limonene (B3431351), in regioselective thiol-ene reactions to create highly branched polymers, points towards the development of sustainable and recyclable materials. acs.org
| Synthetic Approach | Description | Advantages | References |
| Traditional Methods | Use of reagents like hydrogen sulfide (B99878) with alkyl halides or alcohols. | Well-established procedures. | |
| Visible-Light Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate thiyl radicals for addition to alkenes/alkynes. | Mild conditions, high atom economy, sustainable energy source. | bohrium.commdpi.com |
| "Thiol-Free" Surrogates | Employs stable, non-odorous thiolating reagents (e.g., N-thiophthalimides) in catalyzed cross-coupling reactions. | Avoids direct handling of toxic and malodorous thiols, good functional group tolerance. | rsc.org |
| Solvent-Free Dehydrative Thioesterification | MSAA-promoted reaction between feedstock acids and thiols. | Environmentally friendly (water is the only byproduct), no expensive or hazardous reagents. | ias.ac.in |
| Microwave-Assisted Synthesis | Uses microwave irradiation to activate hydrogen sulfide and thiols for transformation into di- and trisulfides. | Reagent- and waste-free, reduced reaction times. | researchgate.net |
| Renewable Feedstock Utilization | Thiol-ene reactions with natural compounds like limonene to produce branched polymers. | Creates renewable and recyclable materials, sustainable. | acs.org |
Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies
Understanding the precise mechanisms of reactions involving thiols is critical for optimizing processes and designing new catalysts. Future research will increasingly rely on advanced spectroscopic techniques that allow for in situ and time-resolved monitoring of reactions. This approach provides dynamic information about reaction pathways, short-lived intermediates, and catalyst behavior that is missed by traditional static measurements. frontiersin.orgaspbs.com
A powerful combination involves Direct Analysis in Real Time-Mass Spectrometry (DART-MS) coupled with 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to achieve rapid detection and complete structural characterization of products generated during thiol reactions. rsc.org Another innovative technique is "in situ" LED UV illumination NMR spectroscopy, which allows for the real-time monitoring of photochemical processes like thiol-ene "click" reactions directly inside an NMR tube. rsc.org This method can be used to study the kinetics of the reaction during periods of irradiation and darkness. rsc.org
For electrocatalytic systems, time-resolved in situ vibrational spectroscopies, such as Infrared (IR) and Raman, are essential for decoding molecular-level factors. frontiersin.org These techniques can capture transient information about intermediates and the evolution of the catalyst surface structure during the reaction. frontiersin.org For example, operando Raman and Fourier-transform infrared (FTIR) spectroscopy have been used to observe the dynamic behavior and electronic environment of catalysts during CO2 reduction. nih.gov Furthermore, techniques like 57Fe Mössbauer spectroscopy have been employed to identify the speciation of metal catalysts during hydrogenation reactions where thiols act as co-catalysts. chemrxiv.org
| Spectroscopic Technique | Type of Information Provided | Application Example | References |
| In Situ NMR Spectroscopy (UV-Illumination) | Real-time monitoring of reaction kinetics, quantification of reactants and products. | Studying the progress of thiol-ene "click" coupling reactions. | rsc.org |
| DART-MS and 2D NMR | Rapid identification and structural characterization of reaction products. | Elucidating the reaction mechanism of thiol scavengers. | rsc.org |
| Time-Resolved Vibrational Spectroscopy (IR/Raman) | Identification of transient intermediates, monitoring of catalyst surface evolution. | Understanding dynamic processes in electrocatalytic reactions. | frontiersin.org |
| In Situ Visible Absorption Spectroscopy | Monitoring the fidelity of functional groups during polymerization. | Assessing trithiocarbonate (B1256668) chain-end fidelity during RAFT polymerization. | acs.org |
| Mössbauer Spectroscopy | Determining the oxidation state and coordination environment of metal catalysts. | Investigating iron speciation in a thiol-co-catalyzed hydrogenation reaction. | chemrxiv.org |
Predictive Modeling of Environmental Fate and Reactivity in Complex Matrices
As the use of branched thiols expands, it becomes crucial to predict their environmental fate and reactivity. Future research will move beyond simple laboratory measurements to sophisticated predictive modeling. Quantitative Structure-Activity Relationships (QSARs) are foundational tools used to estimate the environmental fate of chemicals based on their molecular structure and physicochemical properties. ecetoc.orgtandfonline.com However, emerging models aim for greater ecological realism. rsc.org
The Ecological Risk Classification of organic substances (ERC) is a more advanced, risk-based approach that integrates multiple metrics for both hazard and exposure potential. canada.ca A significant challenge for thiols is predicting their behavior in complex environmental matrices. The reactivity of thiols is highly dependent on environmental factors such as pH, salinity, and the presence of metal ions and dissolved organic matter. rsc.org Future predictive models must incorporate these variables to accurately forecast transformation rates and pathways in sunlit surface waters and soils. rsc.orgrsc.org
The development of reactive transport models, which couple water flow with physicochemical reactions, is a promising direction. researchgate.net For these models to be accurate, they require precise data on key processes like binding to organic matter and interactions with metals. researchgate.net Therefore, a parallel research avenue involves developing robust analytical methods to quantify thiol concentrations and their species in environmental samples, which is essential for model calibration and validation. researchgate.net
| Modeling Approach | Description | Key Input Parameters for Thiols | Predicted Outcomes | References |
| QSAR/QSPR | Quantitative Structure-Activity/Property Relationship models that correlate molecular descriptors with properties. | Molecular weight, partition coefficients (Kow), functional groups. | Bioaccumulation, toxicity, biodegradability. | ecetoc.orgtandfonline.com |
| Multimedia Fate Models | Models that predict the distribution and fluxes of chemicals in different environmental compartments (air, water, soil). | Emission rates, degradation rates, partition coefficients. | Predicted Environmental Concentrations (PECs). | rsc.orgacs.org |
| Ecological Risk Classification (ERC) | A risk-based approach using multiple weighted lines of evidence for hazard and exposure. | Mode of toxic action, bioavailability, chemical reactivity. | Classification of risk (e.g., low, moderate). | canada.ca |
| Reactive Transport Models | Spatially-explicit models that simulate the movement and chemical transformation of substances in soil and water. | Thiol pKa, sorption affinity, reaction rates with oxidants (e.g., singlet oxygen), metal complexation constants, pH, salinity. | Transformation rates, speciation, and persistence in specific aquatic or soil environments. | rsc.orgresearchgate.net |
Exploration of Novel Chemical Transformations and Catalytic Applications
The thiol group is a versatile functional group, and ongoing research is continuously uncovering novel transformations and catalytic applications. creative-proteomics.com A significant area of exploration is photoredox catalysis, which uses visible light to enable new types of reactions. bohrium.com For example, this method can be used to generate carbocations from thiols under mild, metal-free conditions, which can then participate in cross-nucleophile coupling reactions. acs.org
The unique properties of thiols are also being harnessed in the design of advanced catalytic materials. In one innovative approach, self-standing thiol groups within a metal-organic framework (MOF) are used to anchor palladium atoms. rsc.org This design prevents the catalyst from being poisoned by the thiol groups and prevents the palladium from leaching, allowing for multiple cycles of heterogeneous catalysis. rsc.org
Furthermore, new catalytic systems are being developed for classic transformations. The use of iodine as an inexpensive and low-toxicity catalyst for the aerobic oxidation of thiols to disulfides represents a sustainable alternative to traditional methods. mdpi.com Research is also expanding the scope of known reactions, such as the thiol-alkyne addition, by exploring the use of substituted alkynes to target specific enzymes like cysteine proteases. acs.org Other novel transformations being explored include the direct oxidative esterification of thiols with alcohols to produce sulfinic and sulfonic esters, which are valuable intermediates in organic synthesis. rsc.org
| Transformation / Application | Methodology / Catalyst | Significance | References |
| Heterogeneous Catalysis | Palladium (II) anchored to thiol groups within a Metal-Organic Framework (MOF). | Prevents catalyst poisoning and leaching, enabling robust and recyclable catalysts. | rsc.org |
| Aerobic Oxidation | Iodine as a catalyst with oxygen as the terminal oxidant. | Sustainable and efficient synthesis of disulfides from thiols. | mdpi.com |
| Carbocation Generation | Visible-light photoredox catalysis using an organic photocatalyst. | Enables metal-free access to carbocations from thiols for cross-coupling reactions. | acs.org |
| Thiol-Ene/Yne Reactions | Visible-light photoredox catalysis. | Green and mild protocol for constructing carbon-sulfur bonds. | bohrium.commdpi.com |
| Oxidative Esterification | Various metal-catalyzed and metal-free methods. | Direct synthesis of valuable sulfinic and sulfonic esters from thiols and alcohols. | rsc.org |
| Targeted Covalent Inhibition | Thiol-alkyne reaction with substituted propargyl warheads. | Expands the scope of "click" chemistry for targeting specific cysteine proteases. | acs.org |
Interdisciplinary Research Integrating Advanced Analytics, Computational Chemistry, and Materials Science
The future of chemical research, including the study of this compound, lies in the deep integration of multiple scientific disciplines. The combination of advanced analytical techniques, high-level computational chemistry, and materials science is poised to accelerate the discovery and design of new molecules and materials with tailored properties. acs.orgnso-journal.org
An exemplary case is the development of novel hydrophobic coatings. Here, a short-chain multi-branched perfluoroalkyl thiol was synthesized and its ability to form self-assembled monolayers (SAMs) was studied. polimi.it This experimental work was coupled with molecular dynamics simulations to understand how the branched structure leads to a tighter molecular packing and greater rigidity compared to linear thiols, resulting in superior surface properties. polimi.it This synergy between synthesis, materials characterization, and computational modeling provides a powerful paradigm for rational design.
Computational chemistry, using methods like Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM), provides microscopic insights into the reactivity of thiols that are often inaccessible through experiments alone. conicet.gov.ar These simulations can explain the subtle effects of the local environment on thiol reactivity. conicet.gov.ar When combined with machine learning and artificial intelligence, these computational tools can analyze large datasets to predict reaction outcomes, optimize synthetic conditions, and guide the discovery of new materials. acs.orgaip.orgresearchgate.net This integrated approach is also being applied to create sustainable materials, such as renewable and recyclable thermosets derived from the reaction of multifunctional thiols with natural products, which can be reinforced with materials like carbon fibers to create advanced composites. acs.org This holistic approach, from molecular design and simulation to material fabrication and testing, represents the frontier of chemical and materials science research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-dimethylbutane-1-thiol, and how do reaction conditions influence yield?
- Methodological Answer : A plausible route involves nucleophilic substitution of 3,3-dimethyl-1-butanol (CAS 624-95-3) using thiolating agents like thiourea or hydrogen sulfide under acidic conditions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or ethanol), temperature (50–80°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yield improvements may require inert atmospheres to prevent oxidation of the thiol product .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via distillation under reduced pressure (e.g., 1–5 mm Hg) is recommended to isolate the volatile thiol .
Q. How can NMR and IR spectroscopy characterize the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the thiol proton (-SH) at δ 1.3–1.5 ppm (broad, exchangeable) and methyl groups (C(CH₃)₂) at δ 0.9–1.1 ppm (singlet). The CH₂-SH moiety may appear as a triplet at δ 2.5–2.7 ppm .
- IR : The S-H stretch appears as a weak band near 2550 cm⁻¹. C-S stretching vibrations are observed at 600–700 cm⁻¹. Compare with reference spectra of structurally similar thiols like 3-methyl-2-butene-1-thiol .
Q. What are the key physical properties (e.g., boiling point, solubility) of this compound?
- Methodological Answer :
- Boiling Point : Estimate using group contribution methods (e.g., Joback) based on analogs like 3,3-dimethyl-1-butanol (Tboil ≈ 143–145°C ). Thiols generally have lower boiling points than alcohols due to weaker hydrogen bonding.
- Solubility : Predicted to be sparingly soluble in water (logP ~2.5) but miscible with organic solvents like ethanol or ether. Experimental validation via shake-flask method is advised .
Advanced Research Questions
Q. How do steric effects from the dimethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky 3,3-dimethyl group hinders backside attack in SN2 mechanisms, favoring elimination or SN1 pathways. Computational studies (e.g., DFT) can model transition states to quantify steric strain. Experimental kinetic studies in polar protic vs. aprotic solvents (e.g., water vs. DMSO) will clarify mechanistic shifts .
- Case Study : Compare reaction rates with less hindered analogs (e.g., 1-butanethiol) under identical conditions to isolate steric effects .
Q. What computational methods (e.g., DFT) effectively model reaction pathways of this compound?
- Methodological Answer :
- DFT Setup : Use B3LYP/6-311+G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., PCM model for ethanol) improve accuracy.
- Applications : Predict regioselectivity in oxidation reactions (e.g., to sulfonic acids) or thiol-ene click chemistry. Validate with experimental data from mass spectrometry or HPLC .
Q. What challenges arise in analyzing metabolic pathways of this compound derivatives via mass spectrometry?
- Methodological Answer :
- Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., sulfur-34). Derivatization (e.g., alkylation with iodoacetamide) stabilizes thiols for ESI-MS analysis.
- Metabolite Identification : Compare fragmentation pathways with databases (e.g., NIST) and synthetic standards. Note that dimethyl branching may alter typical cleavage patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
